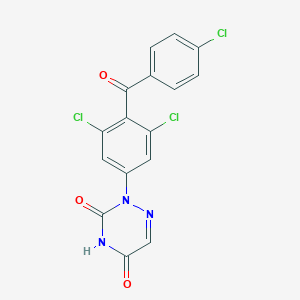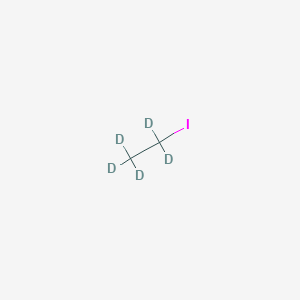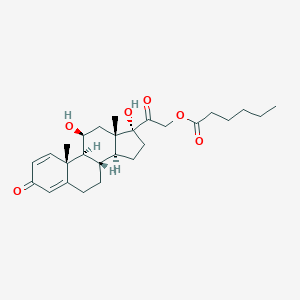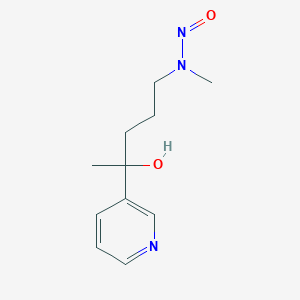
2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Overview
Description
This compound is a specialized chemical with a complex molecular structure, relevant to various chemical and physical property studies.
Synthesis Analysis
The synthesis of triazine derivatives, similar to the compound , often involves reactions like cyclodimerization of heterocyclic heterocumulenes or reactions with allyl bromide in the presence of specific solvents (Abdel-Rahman, 1993); (Qing-min et al., 2004).
Molecular Structure Analysis
X-ray single crystal diffraction is commonly used to determine the crystal structure of triazine derivatives, revealing parameters like crystallographic angles and distances which are crucial for understanding the molecular structure (Qing-min et al., 2004).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including oxidation and rearrangements, which significantly impact their chemical properties. These reactions can be influenced by factors like the presence of specific solvents or catalysts (Collins et al., 1999).
Physical Properties Analysis
The physical properties of such compounds, including density and melting points, are often characterized through methods like NMR, MS spectrum, and IR spectroscopy. These properties are essential for understanding the compound's behavior in different conditions (Hwang et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from spectroscopic studies and crystal structure analysis. These studies provide insights into the electron distribution within the molecule, which is key to understanding its reactivity (Hwang et al., 2017).
Scientific Research Applications
Metabolism in Chickens
- Research has shown that this compound, specifically its variant 2-[3-chloro-4-(4-chlorobenzoyl)phenyl]-as-triazine-3,5(2H,4H)-dione, is metabolized in chickens into a predominant residue named 2-[3-chloro-4-(alpha-hydroxy-4-chlorobenzoyl)phenyl]-as-triazine-3,5(2H,4H)-dione (Rash & Lynch, 1976).
Antibacterial Activity
- A series of 6-substituted 1,2,4-triazine-3,5(2H,4H)-diones were synthesized and evaluated for antibacterial activity. One variant, 2-[(4-methylene-5-oxo-2-phenyl tetrahydrofuran-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione, showed selective inhibition activity against Proteus vulgaris (Huang & Lee, 2011).
Anticoccidial Potency Analysis
- Comparative molecular field analysis (CoMFA) of triazines, including variants of this compound, resulted in an excellent correlation between their anticoccidial potencies and physical properties (McFarland, 1992).
Oxidation Studies
- The compound has been used as an effective oxidizing agent in chemical reactions, demonstrating its potential in organic synthesis and chemical transformations (Zolfigol et al., 2006).
Structural and Synthesis Studies
- Several studies have focused on the synthesis, molecular structure, and characterization of derivatives of 1,2,4-triazine-3,5(2H,4H)-dione. These include research on benzylic derivatives and their crystalline structures, providing insights into the chemical properties and potential applications of these compounds (Hwang et al., 2017).
Light-Induced Reactions
- A recent study developed a method for synthesizing 6-oxyalkylated 1,2,4-triazine-3,5(2H, 4H)-diones through a visible-light-induced cross-dehydrogenative coupling reaction, highlighting the compound's potential in photochemical applications (Tan et al., 2022).
Antioxidant and Antitumor Activities
- Some nitrogen heterocycles derived from this compound have been evaluated for antioxidant and antitumor activities, suggesting its potential in medicinal chemistry and pharmaceutical research (El-Moneim et al., 2011).
properties
IUPAC Name |
2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3N3O3/c17-9-3-1-8(2-4-9)15(24)14-11(18)5-10(6-12(14)19)22-16(25)21-13(23)7-20-22/h1-7H,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMSVMFCIRAZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158290 | |
| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
CAS RN |
133648-81-4 | |
| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133648814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dichloro-4-(4-chlorobenzoyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-DICHLORO-4-(4-CHLOROBENZOYL)PHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8T347P881 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















